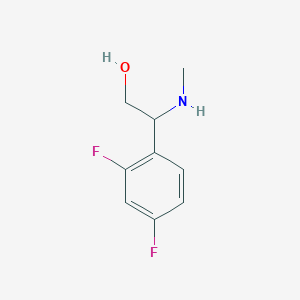

2-(2,4-Difluorophenyl)-2-(methylamino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Difluorophenyl)-2-(methylamino)ethanol is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chiral Intermediate in Drug Synthesis

2-(2,4-Difluorophenyl)-2-(methylamino)ethanol serves as a vital chiral intermediate in the synthesis of various drugs. For example, it's involved in the creation of Ticagrelor, an effective treatment for acute coronary syndromes. One study demonstrated the use of a ketoreductase (KRED) KR-01 to transform related compounds into chiral alcohols, which then serve as intermediates in drug synthesis. This enzymatic process is noted for its high conversion rate, purity, and suitability for industrial applications (Guo et al., 2017).

Physicochemical Properties of Amine Mixtures

Research has been conducted on the densities and viscosities of aqueous ternary mixtures containing 2-(methylamino)ethanol and other compounds. This information is crucial in various scientific fields, including material science and chemical engineering. The studies provide valuable data on how these mixtures behave under different temperatures and compositions, which is essential for designing and optimizing industrial processes (Álvarez et al., 2006).

CO2 Capture Efficiency

2-(methylamino)ethanol has been studied for its efficiency in capturing CO2. It forms liquid carbonated species when reacting with CO2, which is significant for environmental applications like carbon capture. Studies show that solvent-free alkanolamines, including 2-(methylamino)ethanol, can efficiently capture CO2, demonstrating over 90% efficiency in certain setups. This research is pivotal in developing environmentally friendly and efficient methods for CO2 capture (Barzagli et al., 2016).

Membrane Formation and Vapor Permeation

2-(methylamino)ethanol is also significant in the field of material science, particularly in membrane formation and vapor permeation. A study focusing on a novel aromatic polyamide, synthesized using a diamine derivative of 2-(methylamino)ethanol, explored the effects of various coagulation media on membrane morphology and vapor permeation performance. This research is crucial in developing new materials with specific permeation properties for industrial applications (Fan et al., 2002).

Preformulation Studies

In the pharmaceutical industry, preformulation studies of compounds like this compound are crucial. One such study developed a method for quantifying this compound and investigating its degradation kinetics and mechanism. Understanding the stability and reaction pathways of such compounds is vital for drug development and formulation (Guo et al., 2012).

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)-2-(methylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQREOUPNNFYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)

![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)